Home > Products > Screening Compounds P23673 > Glucagon-d9 Trifluoroacetate
Glucagon-d9 Trifluoroacetate -

Glucagon-d9 Trifluoroacetate

Catalog Number: EVT-1499914
CAS Number:
Molecular Formula: C₁₅₃H₂₁₆D₉N₄₃O₄₉S (C ₂HF₃O₂)ₓ
Molecular Weight: 3491.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon-d9 Trifluoroacetate is a modified form of glucagon, a peptide hormone produced by the alpha cells of the pancreas. This compound is primarily studied in the context of metabolic regulation, particularly in relation to diabetes and obesity management. Glucagon-d9 Trifluoroacetate is notable for its enhanced stability and bioavailability compared to native glucagon, making it a valuable candidate for therapeutic applications.

Source

Glucagon-d9 Trifluoroacetate is synthesized through chemical modification of the glucagon peptide. The specific modifications involve deuteration at certain positions in the glucagon molecule, which enhances its pharmacokinetic properties. The trifluoroacetate salt form aids in solubility and stability, facilitating its use in various experimental and therapeutic settings.

Classification

Glucagon-d9 Trifluoroacetate falls under the category of peptide hormones and is classified as a glucagon analog. It is utilized in research related to diabetes treatment and metabolic disorders, particularly focusing on its role in glucose metabolism and energy homeostasis.

Synthesis Analysis

Methods

The synthesis of Glucagon-d9 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and specificity. This technique allows for precise control over the sequence and modifications of amino acids.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with a resin-bound amino acid that serves as the starting point.
    • Subsequent amino acids are added sequentially, with each coupling reaction monitored for efficiency.
    • Deuterated amino acids are incorporated at specific positions to produce the deuterated variant.
  2. Trifluoroacetate Formation:
    • After synthesis, the crude peptide is cleaved from the resin and purified.
    • The trifluoroacetate salt form is generated by reacting the free base form of glucagon-d9 with trifluoroacetic acid, enhancing stability and solubility.
Molecular Structure Analysis

Structure

Glucagon-d9 Trifluoroacetate maintains the core structure of glucagon but features deuterium substitutions at specific positions in its amino acid sequence. This alteration affects its physical properties without significantly changing its biological function.

Data

  • Molecular Formula: C_29H_43F_3N_6O_10S
  • Molecular Weight: Approximately 651.76 g/mol
  • Structural Characteristics: The presence of deuterium increases molecular weight slightly while maintaining similar interactions with receptors.
Chemical Reactions Analysis

Reactions

Glucagon-d9 Trifluoroacetate participates in several biochemical reactions typical of glucagon:

  1. Receptor Binding: It binds to glucagon receptors on liver cells, stimulating glycogenolysis and gluconeogenesis.
  2. Signal Transduction: The binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels, which promotes glucose release into the bloodstream.

Technical Details

The reaction kinetics can be analyzed using radiolabeled glucagon-d9 to study binding affinities and receptor activation pathways, providing insights into its efficacy as a therapeutic agent.

Mechanism of Action

Process

Glucagon-d9 Trifluoroacetate mimics the action of natural glucagon by promoting glucose release from hepatic stores. It acts through specific receptors that trigger downstream signaling cascades leading to increased blood glucose levels.

Data

  • Increased Glycogenolysis: Stimulates the breakdown of glycogen into glucose.
  • Enhanced Gluconeogenesis: Promotes the synthesis of glucose from non-carbohydrate sources.
  • Physiological Impact: Helps counteract hypoglycemia by raising blood sugar levels when needed.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water due to its trifluoroacetate form.
  • Stability: Enhanced stability compared to native glucagon due to deuteration.

Chemical Properties

  • pH Stability Range: Effective within a physiological pH range (approximately 7.4).
  • Degradation Pathways: Less prone to enzymatic degradation due to structural modifications.
Applications

Scientific Uses

Glucagon-d9 Trifluoroacetate is primarily used in research focused on diabetes treatment and metabolic disorders. Its applications include:

  • Therapeutic Research: Investigating its potential as a treatment for hypoglycemia and other metabolic conditions.
  • Pharmacological Studies: Understanding its mechanism of action in glucose metabolism.
  • Clinical Trials: Evaluating safety and efficacy in human subjects as part of diabetes management strategies.
Introduction to Glucagon-d9 Trifluoroacetate

Nomenclature and Structural Classification

Systematic Name:(Des-Thr⁷)-[²H₉]-Glucagon Trifluoroacetate, reflecting the omission of threonine at position 7 and deuteration at nine hydrogen sites, with trifluoroacetate as the ionic partner.

Empirical Formula:C₁₅₁H₂₁₀D₉F₃N₄₂O₄₉S (derived from native glucagon formula C₁₅₁H₂₁₉F₃N₄₂O₄₉S with hydrogen/deuterium substitution) [1].

Structural Characteristics:

  • Peptide Backbone: Retains the 29-amino acid sequence (HSQGTFTSDYSKYLDSRRAQDFVQWLMNT) except for the modified position 7 (Thr⁷ deletion) and strategic deuteration.
  • Deuteration Sites: Typically incorporates ²H (deuterium) at aliphatic positions (e.g., methyl/methylene groups of Leu, Val, Lys side chains), minimizing effects on bioactivity while maximizing mass shift for detection [8].
  • Secondary Structure: Exhibits a predominantly disordered conformation in aqueous solution, with a transient α-helical segment spanning residues Phe²² to Leu²⁶ (approximately 14-17% α-helix content), a structural feature critical for receptor interaction [8].
  • Counterion Role: Trifluoroacetate (CF₃COO⁻) enhances solubility and stabilizes the peptide during purification and lyophilization, commonly used in peptide synthesis but requiring chromatographic consideration due to UV absorption [1] [8].

Table 1: Structural Properties of Glucagon-d9 Trifluoroacetate vs. Native Glucagon

PropertyGlucagon-d9 TrifluoroacetateNative Glucagon
Empirical FormulaC₁₅₁H₂₁₀D₉F₃N₄₂O₄₉SC₁₅₃H₂₂₅N₄₃O₄₉S
Molecular Weight (Da)~3,483.6 (theoretical, +9 Da vs. H)~3,483 (average)
Deuteration Sites9 x ²H (aliphatic side chains)None
α-Helix Content (CD)14-17%14-17% [8]
Key ModificationThr⁷ deletion, Isotopic labelingNone
CounterionTrifluoroacetate (TFA)Variable (often acetate)

Historical Development of Isotope-Labeled Peptide Analogs

Early Peptide Radiolabeling (1950s-1970s):The foundational era utilized radioactive isotopes (³H, ¹⁴C, ¹²⁵I) for metabolic tracking, exemplified by Roger Unger's 1959 radioimmunoassay for glucagon quantification [3]. While sensitive, these methods posed handling hazards and lacked molecular specificity due to potential radiolysis and tracer dissociation.

Stable Isotope Revolution (1980s-2000s):The advent of accessible mass spectrometry (MS) catalyzed a shift toward stable isotopes (²H, ¹³C, ¹⁵N). Deuterium (²H) emerged as a favored label due to lower cost and synthetic feasibility compared to ¹³C/¹⁵N. Early peptide applications focused on metabolic flux studies and pharmacokinetics, exploiting the mass shift without radioactivity. Glucagon labeling initially used non-site-specific global hydrogen/deuterium exchange, limiting quantitative precision [8].

Site-Specific Deuterated Peptides (2010s-Present):Advances in solid-phase peptide synthesis (SPPS) enabled precise deuteration at metabolically stable sites (e.g., aliphatic side chains). Recombinant expression with deuterated amino acids offered an alternative route. Glucagon-d9 epitomizes this evolution—its nine deuterium atoms are strategically placed to resist metabolic exchange while providing a +9 Da mass shift, readily distinguishable via LC-MS/MS. The trifluoroacetate salt form became standard for enhancing HPLC purification recovery and peptide stability during storage [8]. Concurrently, NMR techniques confirmed that such labeling minimally disrupts secondary structure, preserving biological function—a critical validation step highlighted in studies of deuterated glucagon’s helical content [8].

Significance in Metabolic and Pharmacological Research

High-Sensitivity Glucagon Quantification:Endogenous glucagon circulates at low picomolar concentrations (fasting: <20 pmol/L; post-exercise: 3-4x basal) amidst high-background plasma proteins. Glucagon-d9 serves as an ideal internal standard in LC-MS/MS assays, compensating for matrix effects and ionization variability. Co-eluting with native glucagon, it enables absolute quantification with sub-pmol/L sensitivity, surpassing traditional ELISA which suffers from cross-reactivity with proglucagon fragments (e.g., glicentin) [2] [5]. This precision is vital for diagnosing alpha-cell dysfunction in diabetes, where hyperglucagonemia contributes to hyperglycemia [2].

Table 2: Research Applications of Glucagon-d9 Trifluoroacetate in Bioanalysis

Application DomainMethodologyAdvantage over Traditional Methods
Plasma Glucagon QuantificationLC-MS/MS with isotopologue internal standardEliminates antibody cross-reactivity; Detects true glucagon amid proglucagon fragments [2]
Receptor Binding KineticsSurface Plasmon Resonance (SPR) with deuterated tracerEnables precise measurement of binding constants (KD, kon/koff) without radiolabels
Hepatic Metabolic FluxIsotope dilution in perfused liver modelsQuantifies glucagon-stimulated gluconeogenesis/glycogenolysis without tracer recycling [5]
GLP-1/Glucagon Co-agonist PKMultiplexed MS assay with dual isotopic tracersResolves individual peptide pharmacokinetics in combination therapies [4]

Mechanistic Receptor Studies:Glucagon exerts effects via a Class B GPCR highly expressed in hepatocytes. Glucagon-d9 facilitates advanced biophysical studies:

  • Binding Dynamics: Deuterium labeling allows precise tracking of ligand-receptor interactions via SPR or fluorescence anisotropy, revealing kinetic parameters (KD, kon/koff) critical for agonist/antagonist development [7].
  • Signal Transduction: Used in studies dissecting cAMP/PKA vs. Ca²⁺/PLCβ pathways. Deuterated glucagon retains native activity—physiologically promoting gluconeogenesis/glycogenolysis (via cAMP) but pharmacologically inducing lipolysis or cardiac contraction at supraphysiological doses [2] [5].
  • Triagonist Development: Supports structural studies (e.g., cryo-EM of peptide-bound GCGR) for designing multi-target agonists (e.g., GIPR/GLP-1R/GCGR triagonists like peptide 20) where balanced glucagon activity is essential for efficacy against obesity/T2DM without hyperglycemia [4].

Metabolic Pathway Tracing:As a tracer in isotope dilution assays, Glucagon-d9 quantifies hepatic glucose production (HGP) in vivo or ex vivo. Administered alongside glucose isotopes, it isolates glucagon’s contribution to glycogenolysis and gluconeogenesis from other regulators (e.g., cortisol, epinephrine). This proved crucial in confirming glucagon’s role in diabetic hyperglycemia and its suppression by GLP-1 receptor agonists [2] [5]. Furthermore, it enables research into glucagon’s extrapancreatic effects—increasing energy expenditure, promoting ketogenesis, and suppressing appetite—illuminating its therapeutic potential beyond glucose control [2] [5].

Properties

Product Name

Glucagon-d9 Trifluoroacetate

Molecular Formula

C₁₅₃H₂₁₆D₉N₄₃O₄₉S (C ₂HF₃O₂)ₓ

Molecular Weight

3491.8

Synonyms

Glucagonoid-d9 Trifluoroacetate; Glukagon-d9 Trifluoroacetate; HG-Factor-d9 Trifluoroacetate; Hyperglycemic-glycogenolytic Factor-d9 Trifluoroacetate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.